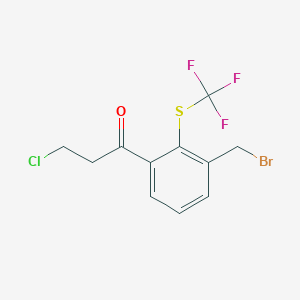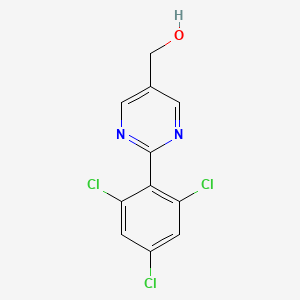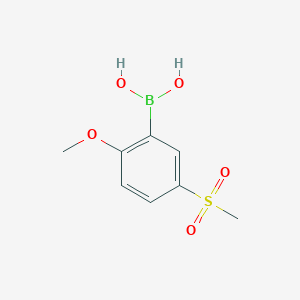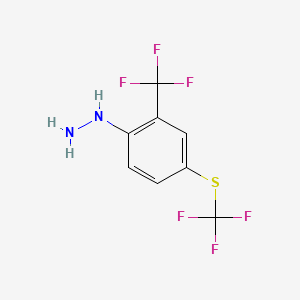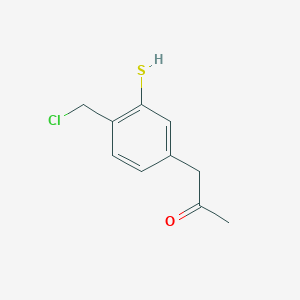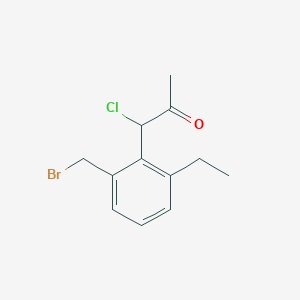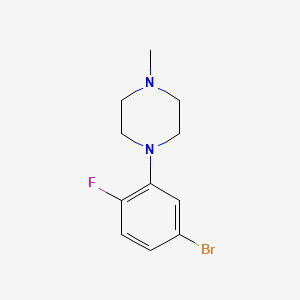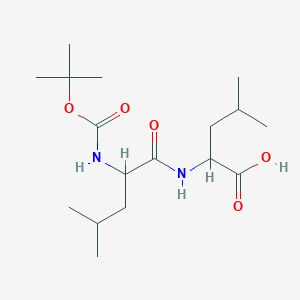
N-(tert-butoxycarbonyl)leucylleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butoxycarbonyl)leucylleucine: is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often used as a protecting group for amines in synthetic chemistry. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in multi-step synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butoxycarbonyl)leucylleucine typically involves the protection of the amino group of leucine with the tert-butoxycarbonyl group. This can be achieved by reacting leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
化学反应分析
Types of Reactions: N-(tert-butoxycarbonyl)leucylleucine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The major product is leucine with a free amino group.
Substitution: The products depend on the nucleophile used in the reaction.
科学研究应用
Chemistry: N-(tert-butoxycarbonyl)leucylleucine is widely used in peptide synthesis as a protecting group for amines. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and other therapeutic agents. It is also used in the synthesis of various fine chemicals and intermediates .
作用机制
The mechanism of action of N-(tert-butoxycarbonyl)leucylleucine primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions . This process is crucial in multi-step synthesis, allowing for the selective modification of specific functional groups without affecting others .
相似化合物的比较
- N-(tert-butoxycarbonyl)glycine
- N-(tert-butoxycarbonyl)alanine
- N-(tert-butoxycarbonyl)valine
Comparison: N-(tert-butoxycarbonyl)leucylleucine is unique due to its specific structure and properties. Compared to other Boc-protected amino acids, it offers distinct advantages in terms of stability and ease of deprotection. Its larger side chain provides steric hindrance, which can be beneficial in certain synthetic applications .
属性
IUPAC Name |
4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTNVAYSJPRTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)
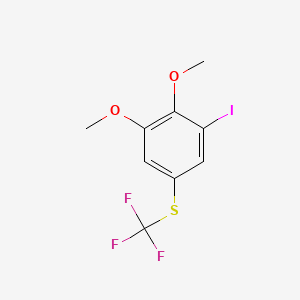
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
